molecular formula C12H28Sn B1580660 Tetraisopropyltin CAS No. 2949-42-0

Tetraisopropyltin

Cat. No.: B1580660
CAS No.: 2949-42-0
M. Wt: 291.1 g/mol
InChI Key: NJASUIDIZMMYED-UHFFFAOYSA-N
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Description

Tetraisopropyltin is an organotin compound with the chemical formula C₁₂H₂₈Sn . It is a colorless liquid with a pungent odor and is known for its use as a catalyst in organic synthesis reactions. The compound has a molecular weight of 291.06 g/mol and a density of 1.124 g/cm³ . It is flammable and soluble in organic solvents .

Chemical Reactions Analysis

Tetraisopropyltin is primarily used as a catalyst in organic synthesis reactions. It is particularly effective in the reduction reactions of aldehyde and ketone carbonyl compounds . The compound can undergo various types of reactions, including:

    Oxidation: this compound can be oxidized to form tin oxides.

    Reduction: It is used as a reducing agent in organic synthesis.

    Substitution: this compound can participate in substitution reactions where its isopropyl groups are replaced by other functional groups.

Common reagents used in these reactions include isopropyl lithium and other organometallic reagents. The major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

Tetraisopropyltin has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which tetraisopropyltin exerts its effects is primarily through its role as a catalyst. It facilitates the reduction of carbonyl compounds by providing a reactive tin center that interacts with the carbonyl group, leading to the formation of the reduced product. The molecular targets and pathways involved include the interaction of the tin center with the carbonyl oxygen, which stabilizes the transition state and lowers the activation energy of the reaction .

Comparison with Similar Compounds

Tetraisopropyltin can be compared with other organotin compounds such as:

    Tetramethyltin: Similar in structure but with methyl groups instead of isopropyl groups.

    Tetraethyltin: Contains ethyl groups instead of isopropyl groups.

    Tetrabutyltin: Contains butyl groups instead of isopropyl groups.

The uniqueness of this compound lies in its specific reactivity and the steric effects provided by the isopropyl groups, which can influence the outcome of the reactions it catalyzes .

Properties

IUPAC Name

tetra(propan-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASUIDIZMMYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Sn](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183691
Record name Stannane, tetraisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2949-42-0
Record name Tetrakis(1-methylethyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2949-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraisopropyltin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, tetraisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraisopropylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAISOPROPYLTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC9M2T36RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the reactivity of Tetraisopropyltin compare to other tetraalkyltins in electrophilic substitution reactions with mercuric chloride?

A: this compound exhibits significantly lower reactivity in electrophilic substitution reactions with mercuric chloride compared to other tetraalkyltins like Tetramethyltin, Tetraethyltin, Tetra-n-propyltin, and Tetra-n-butyltin. While an exact rate coefficient for this compound wasn't determined, research suggests it's substantially lower than the other compounds tested. This difference in reactivity is attributed to the steric hindrance imposed by the bulky isopropyl groups surrounding the central tin atom. These bulky groups hinder the approach of the electrophile (mercuric chloride), making the substitution process significantly slower. []

Q2: The provided research mentions an "SE2(open) mechanism" for the substitution of tetraalkyltins by mercuric chloride. Could you elaborate on what this mechanism entails?

A2: The SE2(open) mechanism, or bimolecular electrophilic substitution (open) mechanism, describes a specific pathway for reactions at saturated carbon atoms. In the context of tetraalkyltin substitution by mercuric chloride, it involves the following:

    Q3: Can you identify any secondary metabolites found in kirinyuh (Chromolaena odorata L.) leaves using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanol extracts?

    A3: Yes, GC-MS analysis of methanol extracts from kirinyuh leaves revealed several potential secondary metabolites. One peak with a 77.31% concentration showed the possible presence of five compounds:

    • Cholest-5-en-3-ol (3β)- (Cholesterol) []

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